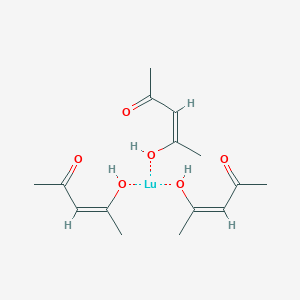
3-(Methoxymethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines. This compound features a methoxymethyl group attached to the nitrogen atom of the piperidine ring, which is connected to another piperidine ring. The presence of the methoxymethyl group can influence the compound’s reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,4’-bipiperidine can be achieved through various methods. One common approach involves the methoxymethylation of piperidine derivatives. For instance, the reaction of piperidine with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 can yield the desired product . This method is advantageous due to its high efficiency, short reaction times, and solvent-free conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale methoxymethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZrO(OTf)2 or other metal triflates are often employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in the presence of an appropriate nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the bipiperidine structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted bipiperidine derivatives with different functional groups replacing the methoxymethyl group.
Applications De Recherche Scientifique
3-(Methoxymethyl)-1,4’-bipiperidine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylpiperidine: A similar compound with two methyl groups attached to the piperidine ring.
3-(Methoxymethyl)indole: Another compound with a methoxymethyl group, but attached to an indole ring.
Uniqueness
3-(Methoxymethyl)-1,4’-bipiperidine is unique due to its bipiperidine structure and the presence of the methoxymethyl group. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
3-(methoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2O/c1-15-10-11-3-2-8-14(9-11)12-4-6-13-7-5-12/h11-13H,2-10H2,1H3 |
Clé InChI |
QMHOARZNADZMJB-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCCN(C1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


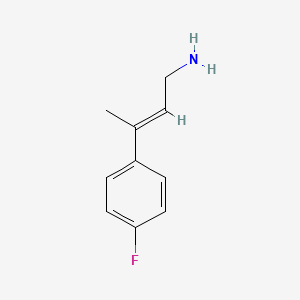
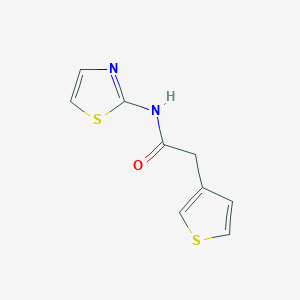
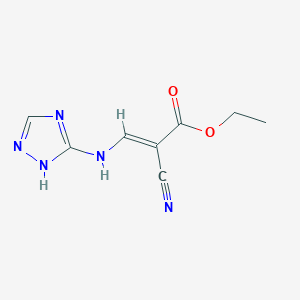
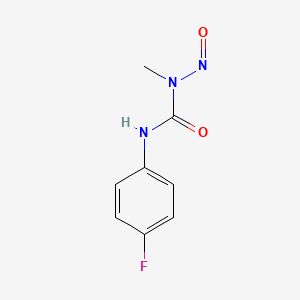
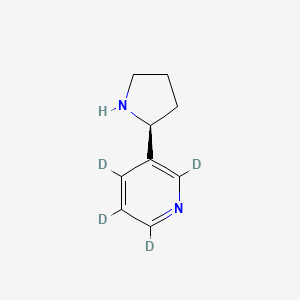

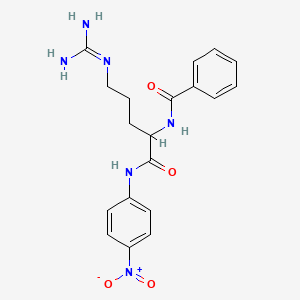
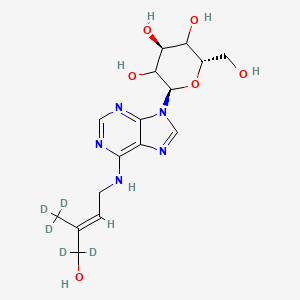
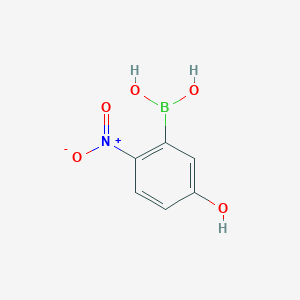
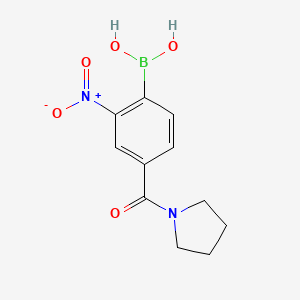
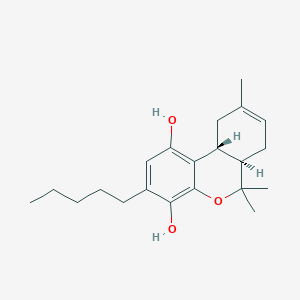
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
